Ac-His-His-Gly-His-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

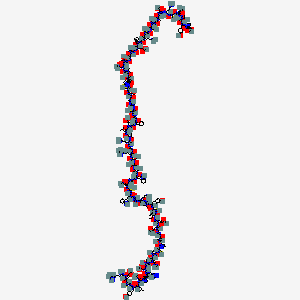

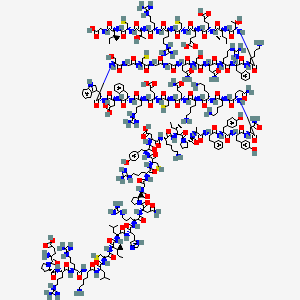

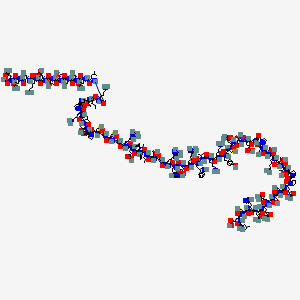

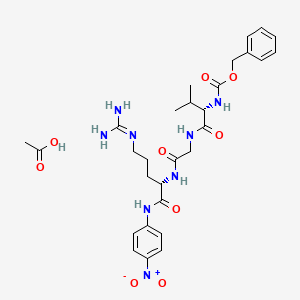

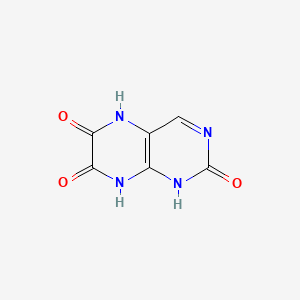

“Ac-His-His-Gly-His-OH” is a peptide composed of the amino acids histidine and glycine . It has been studied for its potential role as a metabolite . The peptide is functionally related to glycine and L-histidine .

Synthesis Analysis

The synthesis of peptides similar to “Ac-His-His-Gly-His-OH” has been reported in the literature . For instance, a study synthesized 18 alloferon analogues, which are peptides with sequences shortened from N- or C- terminus .

Molecular Structure Analysis

The molecular structure of “Ac-His-His-Gly-His-OH” includes a total of 68 bonds, 40 non-H bonds, 20 multiple bonds, 14 rotatable bonds, 5 double bonds, 15 aromatic bonds, 3 five-membered rings, 1 carboxylic acid (aliphatic), 4 secondary amides (aliphatic), 1 hydroxyl group, and 3 Imidazoles .

Chemical Reactions Analysis

The copper (II) complexes of “Ac-His-His-Gly-His-OH” have been studied for their solution chemical properties, superoxide dismutase, and catecholase activity . The solution speciation was determined in the pH range 3–11 by two independent methods .

Scientific Research Applications

Functional Model for Copper-Containing Oxidases

The copper (II)–Ac-His-His-Gly-His-OH (hhgh) complexes have been studied as functional and structural models of copper-containing oxidases . The solution speciation was determined in the pH range 3–11 by two independent methods . The results obtained by the two methods agree very well with each other and show the formation of differently protonated CuH x L complexes .

Superoxide Dismutase-Like Activity

The {3N im } coordinated CuL species (pH = 6–7) has efficient superoxide dismutase-like activity . This property could be potentially useful in the development of therapeutic agents for diseases related to oxidative stress.

Catecholase-Like Activity

The {3N im ,OH − } coordinated CuH −1 L possesses outstanding activity to catalyze the oxidation of 3,5-di- tert -butylcatechol (H 2 dtbc) by dioxygen in 86 wt% methanol – water . This provides the first example that copper ( II )– peptide complexes are able to mimic copper containing oxidases .

Antimicrobial Peptides (AMPs)

Histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs) have been found to have antimicrobial properties . These peptides are capable of killing pathogenic microorganisms, which makes them highly sought after in human health challenges .

Cell-Penetrating Peptides (CPPs)

HRPs and GHRPs can also act as cell-penetrating peptides . They have the ability to penetrate cells, which is a property that is urgently needed for cellular delivery vehicles .

Metal-Chelating Peptides (MCPs)

These peptides have the ability to coordinate essential or toxic metals . This property is attractive for research and leading compounds for the development of improved analogues, prodrugs and peptide mimetic drugs .

Potential Applications in Various Industries

HRPs and GHRPs have potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening and environmental protection activities . Their functional versatility and scientific prominence make them attractive targets for research in these areas .

Synthesis of Chemically Modified Biopharmaceuticals

Methods for site-selective chemistry on proteins are in high demand for the synthesis of chemically modified biopharmaceuticals . Peptides like Ac-His-His-Gly-His-OH could potentially be used in these applications .

Mechanism of Action

Target of Action

Ac-His-His-Gly-His-OH, a histidine-rich peptide, is known for its versatile functionality . It has been reported to interact with various targets, including pathogenic microorganisms, cells, and essential or toxic metals . These interactions make it a potential candidate for various applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .

Mode of Action

The compound’s mode of action is primarily based on its ability to interact with its targets. For instance, it can penetrate cells, kill pathogenic microorganisms, and coordinate essential or toxic metals . The presence of histidine residues in the peptide sequence allows it to bind to metal ions, which can influence its interaction with other molecules and cells .

Biochemical Pathways

It is known that histidine-rich peptides can act as antimicrobial peptides (amps), cell-penetrating peptides (cpps), and metal-chelating peptides (mcps) . These peptides can disrupt microbial cell membranes (AMPs), facilitate the delivery of molecules into cells (CPPs), or bind and transport metal ions (MCPs) .

Result of Action

The molecular and cellular effects of Ac-His-His-Gly-His-OH’s action depend on its targets. For example, when acting as an AMP, it can cause cell death in pathogenic microorganisms . As a CPP, it can facilitate the delivery of molecules into cells . When acting as an MCP, it can bind and transport metal ions .

Action Environment

The action, efficacy, and stability of Ac-His-His-Gly-His-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the peptide’s ability to bind to metal ions . Additionally, the presence of other molecules or ions in the environment can influence the peptide’s interactions with its targets .

properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUOJQYVOWCIHW-BZSNNMDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Ac-His-His-Gly-His-OH interact with copper, and what are the downstream effects of this interaction?

A1: Ac-His-His-Gly-His-OH interacts with copper(II) ions in a pH-dependent manner, primarily through the imidazole nitrogen atoms of the histidine residues []. This coordination creates a variety of copper complexes with varying numbers of protons. The specific complex formed influences the compound's enzymatic activity. For example, the {3N(im)} coordinated CuL species (dominant at pH 6-7) exhibits superoxide dismutase-like activity []. On the other hand, the {3N(im),OH(-)} coordinated CuH(-1)L species (present at higher pH) demonstrates significant catecholase-like activity, efficiently catalyzing the oxidation of 3,5-di-tert-butylcatechol in a methanol-water solution []. These findings highlight how the specific coordination environment of the copper center, dictated by pH and ligand interactions, directly impacts the compound's ability to mimic the function of copper-containing enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)